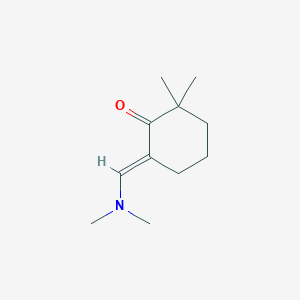

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one

Description

(6E)-6-(Dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one is a cyclohexanone derivative characterized by a dimethylaminomethylidene substituent at the 6-position and two methyl groups at the 2- and 2-positions of the cyclohexane ring. Key properties include:

The steric and electronic effects of the 2,2-dimethyl groups likely influence its conformational stability and solubility .

Properties

IUPAC Name |

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-11(2)7-5-6-9(10(11)13)8-12(3)4/h8H,5-7H2,1-4H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXYWHLVQIBJQN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=CN(C)C)C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC/C(=C\N(C)C)/C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one typically involves the following steps:

Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.

Introduction of the Dimethylaminomethylidene Group: This step involves the reaction of the cyclohexanone with dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethylidene substituent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone core, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethylidene group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The dimethylaminomethylidene group could play a role in binding interactions, while the cyclohexanone core provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Substituent Diversity in Cyclohexanone Derivatives

- Key Observations :

- The thiophene-substituted compound (CAS 380343-37-3) exhibits increased molecular weight (366.88 g/mol) due to the aromatic thiophene and chloro groups. These substituents may enhance π-π stacking interactions in solid-state structures or alter solubility compared to the target compound .

- 6,6-Dimethyl-2-cyclohexen-1-one lacks the enamine group but features an α,β-unsaturated ketone. Its lower molecular weight (124.18 g/mol) and density (0.922 g/cm³) suggest higher volatility, with a boiling point of 179.8°C .

- The dihydroisochromenyl derivative (CAS 100008-36-4) has a bulkier fused aromatic substituent, increasing its logP value (3.70) compared to the target compound, indicating higher lipophilicity .

Stereochemical and Conformational Comparisons

- 4-Hydroxycyclohexanone Derivatives: Studies on trans-2-c-6-dimethyl-e-4-hydroxycyclohexanone reveal that equatorial hydroxyl groups stabilize chair conformations. For the target compound, the 2,2-dimethyl groups may enforce a specific chair conformation, reducing ring flexibility .

- The target compound’s enamine group may instead participate in resonance stabilization .

Biological Activity

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a cyclohexanone core substituted with a dimethylaminomethylidene group. Its synthesis typically involves the following steps:

- Formation of Cyclohexanone Core : This can be achieved through the oxidation of cyclohexanol using agents like chromic acid or potassium permanganate.

- Introduction of Dimethylaminomethylidene Group : The cyclohexanone reacts with dimethylamine and formaldehyde under basic conditions to yield the final product.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylaminomethylidene group enhances its reactivity and potential binding affinity, influencing metabolic pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological activities:

- Anticonvulsant Activity : Compounds structurally related to this compound have demonstrated anticonvulsant properties in various models. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones showed significant anticonvulsant effects without neurotoxicity .

- Enzyme Interaction : The compound may influence enzyme activities, particularly those involved in neurotransmitter metabolism. For example, inhibition of GABA transaminase has been noted in related compounds, leading to increased GABA levels .

Toxicity Profile

The compound is classified as harmful if swallowed and can cause skin irritation . Understanding its toxicity is crucial for safe handling and application in research.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexanone | No dimethylaminomethylidene group | Basic solvent properties |

| 2,2-Dimethylcyclohexanone | Lacks dimethylaminomethylidene group | Limited biological activity |

| (6E)-6-(aminomethylidene)-2,2-dimethylcyclohexan-1-one | Aminomethylidene instead of dimethylaminomethylidene | Potentially different enzyme interactions |

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

- Anticonvulsant Screening : A study on N-(2,6-dimethylphenyl) semicarbazones indicated that modifications in structure could lead to enhanced anticonvulsant activity. The prototype compound showed efficacy across multiple seizure models .

- Enzyme Interaction Studies : Research into similar compounds has demonstrated their role in modulating GABAergic pathways, suggesting that this compound may also impact these critical neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one, and how can reaction conditions be fine-tuned?

- Methodology : Begin with the cyclohexanone core, introducing substituents via sequential condensation (e.g., Knoevenagel reaction for methylidene groups) and alkylation. Key parameters include temperature (60–80°C for imine formation), solvent polarity (DMF or THF for polar intermediates), and catalysts (e.g., p-TsOH for dehydration steps). Monitor intermediates via TLC or HPLC to minimize side products .

- Validation : Use H/C NMR and FT-IR to confirm regioselectivity and stereochemistry. For example, the E-configuration of the dimethylaminomethylidene group can be verified via H NMR coupling constants (J = 12–16 Hz for trans alkenes) .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodology : Combine UV-Vis (λmax ~280 nm for conjugated enones), FT-IR (C=O stretch at ~1700 cm<sup>-1</sup>; C=N stretch at ~1640 cm<sup>-1</sup>), and C NMR (quaternary carbons at δ 190–210 ppm for ketones). High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Dissolve in buffers (pH 2–12), incubate at 25°C/40°C, and analyze degradation via HPLC over 14 days.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for ketone degradation).

- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation via UV-Vis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV for enones) indicates susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., rate constants for Michael additions) to validate predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Assay standardization : Use CLSI guidelines for MIC testing against Gram+/Gram- bacteria.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from nonspecific toxicity.

- SAR analysis : Modify substituents (e.g., dimethylamino group) to isolate bioactivity contributors .

Q. How does the compound’s conformation affect its interactions with cytochrome P450 enzymes?

- Methodology :

- Docking simulations : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites.

- Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated or demethylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.